molecular formula C12H9ClN4O3 B1459942 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride CAS No. 1170599-99-1

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride

Cat. No. B1459942
CAS RN: 1170599-99-1
M. Wt: 292.68 g/mol
InChI Key: XJTYBVZEFNKXLF-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride” is a chemical compound with the CAS Number: 1170599-99-1 . It has a molecular weight of 292.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride” is 1S/C12H8N4O3.ClH/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19;/h1-7,17H;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 292.68 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines : Compounds with structures related to imidazo[1,5-a]pyrazin-1-ol derivatives, like fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, especially [18F] labeled ones, have shown potential as imaging agents for PBR expression in neurodegenerative disorders due to their biodistribution patterns in rat models, which parallel the known localization of PBRs (Fookes et al., 2008).

  • c-Src Inhibitory Activity for Acute Ischemic Stroke : Imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their ability to inhibit c-Src, a protein tyrosine kinase implicated in various cellular processes, including neuronal survival and function. Among these compounds, certain derivatives demonstrated remarkable CNS penetration and significant neuroprotective efficacy in rat models of acute ischemic stroke (Mukaiyama et al., 2007).

Anti-Inflammatory and Ulcerogenicity Studies

  • Pyrazolo[3,4-d]pyrimidin-4-ones Derivatives : Research involving novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones has highlighted their anti-inflammatory activity. These compounds have been tested using the carrageenan-induced paw edema test in rats, with some showing good anti-inflammatory activity and minimal ulcerogenic effects, indicating their potential therapeutic applications (El-Tombary, 2013).

Metabolism and Cytochrome P450 Interaction

  • Cytochrome P450 2E1 and 3A Isoforms : The study of pyrazole and dexamethasone administration on cytochrome P450 isoforms in rat liver and kidney has revealed insights into drug metabolism and potential drug interactions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents (Zerilli et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of imidazo[1,5-a]pyridine, a similar compound, has been a subject of intense research for numerous decades . This suggests that there may be ongoing research into related compounds like “3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride”.

properties

IUPAC Name

3-(4-nitrophenyl)imidazo[1,5-a]pyrazin-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3.ClH/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19;/h1-7,17H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTYBVZEFNKXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3N2C=CN=C3)O)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Reactant of Route 2
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Reactant of Route 3
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Reactant of Route 4
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Reactant of Route 5
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride
Reactant of Route 6
3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride

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